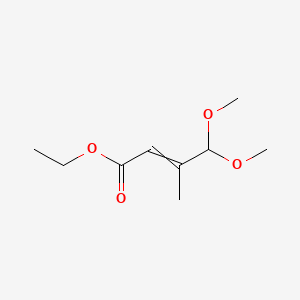

2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester

描述

2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester (commonly referred to as "ethyl 4,4-dimethoxy-3-methyl-2-butenoate") is an organic compound with potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by diverse research findings and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHO

- Molecular Weight : 210.23 g/mol

- CAS Number : 70423-44-8

Antimicrobial Activity

Research indicates that derivatives of butenoic acid exhibit significant antimicrobial properties. A study on various solvent extracts of Epaltes divaricata revealed that compounds similar to ethyl 4,4-dimethoxy-3-methyl-2-butenoate showed notable inhibition against various bacteria and fungi. The ethyl acetate extract demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/ml against A. flavus, indicating strong antimicrobial potential .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. The ethyl ester exhibited significant radical scavenging activity. For instance, it showed an IC50 value of 560 µg/ml in the DPPH assay, indicating its effectiveness in neutralizing free radicals . This suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxic Activity

Cytotoxicity studies have shown that certain derivatives of butenoic acid can inhibit cancer cell growth. For example, thiazole-bearing compounds related to butenoic acid derivatives have demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin in various cancer cell lines. This highlights the potential for further development in anticancer therapies .

Study on Epaltes Divaricata

A comprehensive study focused on the biological activities of Epaltes divaricata extracts demonstrated that compounds with structural similarities to ethyl 4,4-dimethoxy-3-methyl-2-butenoate possess significant antimicrobial and antioxidant properties. The study utilized GC-MS analysis to identify active compounds and their effects on microbial growth and oxidative stress markers .

Thiazole Derivatives

Research into thiazole derivatives has shown that modifications to the butenoic acid structure can enhance cytotoxicity against specific cancer cell lines. A structure-activity relationship (SAR) analysis indicated that substituents on the phenyl ring significantly influence the anticancer efficacy of these compounds .

Summary of Findings

| Activity | Methodology | Results |

|---|---|---|

| Antimicrobial | Disc diffusion & microdilution | MIC: 31.25 µg/ml against A. flavus |

| Antioxidant | DPPH radical scavenging assay | IC50: 560 µg/ml |

| Cytotoxic | Cell viability assays | IC50 < standard drugs |

科学研究应用

Pharmaceutical Applications

Anticancer Research : Recent studies have highlighted the potential of derivatives of 2-butenoic acid in cancer treatment. For instance, compounds derived from similar structures have demonstrated significant antiproliferative activity against cancer cell lines such as HeLa cells. The modification of esters like ethyl 4,4-dimethoxy-3-methyl-2-butenoate can lead to the development of new anticancer agents that mimic peptide inhibitors, enhancing their efficacy and suitability for pharmaceutical development .

Neuroprotective Effects : Some derivatives of butenoic acids have been investigated for neuroprotective properties. Research indicates that certain modifications can enhance the compound's ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative disease therapies .

Agricultural Applications

Pesticide Development : Compounds related to 2-butenoic acid are being studied for their potential use as biopesticides. Their structural properties allow them to act as natural insect repellents or growth regulators in various crops. Ethyl esters of butenoic acids can be synthesized to create formulations that are environmentally friendly alternatives to synthetic pesticides .

Plant Growth Regulators : The application of butenoic acid derivatives as plant growth regulators has shown promise in enhancing crop yield and resilience. These compounds can influence plant hormonal pathways, promoting growth under stress conditions such as drought or pest infestations .

Chemical Synthesis Applications

Synthetic Intermediates : Ethyl 4,4-dimethoxy-3-methyl-2-butenoate serves as an important intermediate in organic synthesis. It can be utilized in the production of various complex molecules through reactions such as esterification and transesterification. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry .

Material Science : The compound is also explored in the development of new materials, particularly polymers and coatings. Its unique chemical structure allows it to impart specific properties to materials, such as increased flexibility or resistance to environmental degradation .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study conducted on modified esters derived from butenoic acids demonstrated that certain derivatives exhibited IC50 values significantly lower than standard treatments like doxorubicin. This suggests a promising avenue for developing new anticancer drugs based on the structural framework of ethyl 4,4-dimethoxy-3-methyl-2-butenoate .

Case Study 2: Agricultural Application

Research on the use of butenoic acid derivatives as biopesticides showed effective control over aphid populations in crops without harming beneficial insects. This highlights the potential for these compounds to serve dual roles in pest management and crop enhancement .

属性

CAS 编号 |

83803-81-0 |

|---|---|

分子式 |

C9H16O4 |

分子量 |

188.22 g/mol |

IUPAC 名称 |

ethyl (E)-4,4-dimethoxy-3-methylbut-2-enoate |

InChI |

InChI=1S/C9H16O4/c1-5-13-8(10)6-7(2)9(11-3)12-4/h6,9H,5H2,1-4H3/b7-6+ |

InChI 键 |

MYHCWGDFZQZTQA-VOTSOKGWSA-N |

手性 SMILES |

CCOC(=O)/C=C(\C)/C(OC)OC |

规范 SMILES |

CCOC(=O)C=C(C)C(OC)OC |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。